molecular formula C13H16F5NO B15052181 (4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B15052181
M. Wt: 297.26 g/mol
InChI Key: FSIKDVKCAIHFOE-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound with the molecular formula C13H16F5NO. This compound is characterized by the presence of a 4-methyl-benzyl group and a 3-pentafluoroethyloxy-propyl group attached to an amine functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves a multi-step process. One common route includes the following steps:

    Preparation of 4-Methyl-benzyl chloride: This can be achieved by reacting 4-methylbenzyl alcohol with thionyl chloride under reflux conditions.

    Preparation of 3-Pentafluoroethyloxy-propylamine: This involves the reaction of 3-chloropropylamine with pentafluoroethanol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-methyl-benzyl chloride and 3-pentafluoroethyloxy-propylamine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.

    Substitution: The benzyl and pentafluoroethyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or pentafluoroethyloxy derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pentafluoroethyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-benzyl)-(3-trifluoroethyloxy-propyl)-amine
  • (4-Methyl-benzyl)-(3-difluoroethyloxy-propyl)-amine
  • (4-Methyl-benzyl)-(3-fluoroethyloxy-propyl)-amine

Uniqueness

(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its less fluorinated analogs.

Properties

Molecular Formula

C13H16F5NO

Molecular Weight

297.26 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C13H16F5NO/c1-10-3-5-11(6-4-10)9-19-7-2-8-20-13(17,18)12(14,15)16/h3-6,19H,2,7-9H2,1H3

InChI Key

FSIKDVKCAIHFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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